Phenyl ((1-(thiophen-2-yl)cyclopropyl)methyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

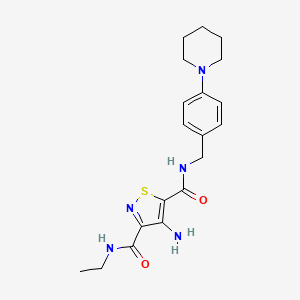

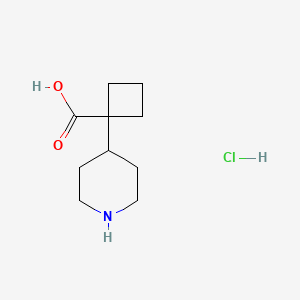

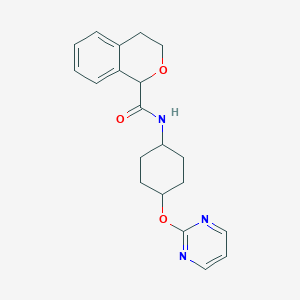

The molecular structure of this compound includes a thiophene ring, a cyclopropyl group, and a carbamate group. Thiophene is a five-membered heterocycle that contains one sulfur atom . The cyclopropyl group is a three-membered carbon ring, and the carbamate group consists of a carbonyl group (C=O) and an amine group (NH2) linked to the same carbon atom.Aplicaciones Científicas De Investigación

Biological Monitoring and Metabolism

Studies have demonstrated the metabolism of related carbamates, where metabolites are identified in biological specimens, indicating the potential for biological monitoring of exposure to similar compounds. For instance, research has shown that m-toluidine, a metabolite, can be detected in the urine of workers after agricultural use of phenmedipham, a compound with structural similarities to carbamates (Schettgen, Weiss, & Angerer, 2001).

Synthesis and Chemical Properties

Carbamates have been synthesized through various chemical reactions, demonstrating their versatile applications in chemical synthesis. For example, a method for the synthesis of highly enantioenriched trans-1,2-amino alcohols using phenyl carbamate showcases the compound's utility in producing specialized chemical structures (Birrell & Jacobsen, 2013).

Anticancer Activity

Carbamate and thiocarbamate moieties have been evaluated for their anticancer activities, with certain aromatic carbamates showing good activity against specific cancer cell lines. This highlights the potential of phenyl carbamate derivatives in the development of anticancer agents (Nasr, Paull, & Narayanan, 1985).

Antidepressant Activity

Research into the antidepressant activity of phenyl carbamate derivatives has shown promising results. A study on 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides revealed that certain compounds exhibited significant antidepressant effects, suggesting the therapeutic potential of these derivatives (Mathew, Suresh, & Anbazhagan, 2014).

Material Science Applications

Phenyl carbamate compounds have been explored for their applications in material sciences, such as in the synthesis of polymer solar cells. The development of copolymers incorporating phenyl carbamate moieties for high-efficiency solar cells illustrates the compound's utility in advanced material applications (Qin et al., 2009).

Direcciones Futuras

The future directions for research on this compound could involve exploring its potential applications in various fields, such as medicinal chemistry, given the wide range of biological activities exhibited by thiophene derivatives . Additionally, further studies could be conducted to develop more efficient synthesis methods for this and related compounds.

Propiedades

IUPAC Name |

phenyl N-[(1-thiophen-2-ylcyclopropyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c17-14(18-12-5-2-1-3-6-12)16-11-15(8-9-15)13-7-4-10-19-13/h1-7,10H,8-9,11H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCAXWWPHRLXHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)OC2=CC=CC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2875455.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-[(furan-2-yl)formamido]propanoate](/img/structure/B2875456.png)

![2-Chloro-N-[[3-(2-methoxynaphthalen-1-yl)-1,2-oxazol-5-yl]methyl]propanamide](/img/structure/B2875462.png)

![(1R,5S)-bicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B2875465.png)

![2-methyl-N-[3-[2-[(2-methylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide](/img/structure/B2875467.png)